3-[(4-fluorobenzoyl)amino]propanoic Acid
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Overview
Description
3-[(4-fluorobenzoyl)amino]propanoic acid is an organic compound with the molecular formula C10H10FNO3 and a molecular weight of 211.19 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of a fluorobenzoyl group attached to an amino propanoic acid backbone.
Biochemical Analysis
Biochemical Properties
3-[(4-fluorobenzoyl)amino]propanoic acid plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with dopamine D2 receptors, as it is a metabolite of haloperidol, a known dopamine D2 receptor blocker . This interaction suggests that this compound may influence neurotransmitter pathways and related biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with dopamine D2 receptors can alter neurotransmitter signaling, potentially affecting neuronal cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with dopamine D2 receptors is a key example, where it acts as a metabolite of haloperidol, influencing receptor activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the body. The compound’s role as a metabolite of haloperidol highlights its involvement in neurotransmitter metabolism and related biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall biochemical activity .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its function and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorobenzoyl)amino]propanoic acid typically involves the reaction of 4-fluorobenzoyl chloride with β-alanine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the benzoyl chloride and the amino group of β-alanine . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorobenzoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 4-(4-fluorophenyl)-1-butanol.
Oxidation: 4-fluorobenzoic acid or 4-fluorobenzophenone.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-fluorobenzoyl)amino]propanoic acid is utilized in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-fluorobenzoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorobenzoyl)propionic acid: Similar structure but lacks the amino group.
4-fluorobenzoyl chloride: Precursor in the synthesis of 3-[(4-fluorobenzoyl)amino]propanoic acid.
4-fluorobenzoic acid: A simpler analog with a carboxylic acid group instead of the propanoic acid backbone.
Uniqueness
This compound is unique due to its specific combination of a fluorobenzoyl group and an amino propanoic acid backbone. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-[(4-fluorobenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14/h1-4H,5-6H2,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBOGHUSZFFYNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392832 |
Source
|
Record name | 3-[(4-fluorobenzoyl)amino]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440341-64-0 |
Source
|
Record name | 3-[(4-fluorobenzoyl)amino]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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